2-Cyano-3-(1H-indol-3-yl)acrylic acid
Overview
Description
2-Cyano-3-(1H-indol-3-yl)acrylic acid is a compound with the molecular formula C12H8N2O2 . It is a cell-permeable α-cyanocinnamate compound that acts as a rapid, active site thiol modifying, time-dependent and non-competitive inhibitor of bi-directional pyruvate transport across plasma membranes in yeast, bacteria, Drosophila, and humans .
Synthesis Analysis
The synthesis of 2-Cyano-3-(1H-indol-3-yl)acrylic acid involves condensation between the aldehyde and the methylene group, resulting in the formation of the vinyl group (C = CH) .Molecular Structure Analysis
The molecular structure of 2-Cyano-3-(1H-indol-3-yl)acrylic acid is represented by the InChI code: 1S/C12H8N2O2/c13-6-8(12(15)16)5-9-7-14-11-4-2-1-3-10(9)11/h1-5,7,14H, (H,15,16)/b8-5- .Physical And Chemical Properties Analysis
The compound has a molecular weight of 212.21 . It is a pale-yellow to yellow-brown solid . The storage temperature is 2-8°C .Scientific Research Applications
Solar Cell Applications
2-Cyano-3-(1H-indol-3-yl)acrylic acid finds significant application in solar cell technology. It has been used in the engineering of organic sensitizers for solar cell applications, showing high incident photon to current conversion efficiency when anchored onto TiO2 film. This efficiency is due to its strong conjugation across thiophene-cyanoacrylic groups, enhancing the solar cell's overall conversion efficiency (Kim et al., 2006).
Optoelectronic Properties
This compound is crucial in optoelectronic applications, particularly as a dye in dye-sensitized solar cells (DSSC). Studies have explored its structural, optoelectronic, and thermodynamic properties, finding it to be a good candidate for nonlinear optical materials due to its favorable dipole moment, polarizability, and hyperpolarizability (Fonkem et al., 2019).
Synthesis and Biological Evaluation
In the field of medicinal chemistry, the synthesis and evaluation of derivatives of 2-Cyano-3-(1H-indol-3-yl)acrylic acid have been conducted, particularly focusing on their potential as inhibitors in various biological processes. These studies contribute to understanding the compound's role in inhibiting cytosolic phospholipase A2α, a key enzyme in inflammatory processes (Tomoo et al., 2014).
Light Harvesting
This acid has also been used in the synthesis of zinc metalloporphyrins for efficient light harvesting in nanocrystalline TiO2 films, enhancing the conversion of sunlight into electricity. This application is particularly relevant in the development of efficient and sustainable energy sources (Wang et al., 2005).
Safety And Hazards
The compound is associated with several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
(Z)-2-cyano-3-(1H-indol-3-yl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c13-6-8(12(15)16)5-9-7-14-11-4-2-1-3-10(9)11/h1-5,7,14H,(H,15,16)/b8-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXPFUXVCVZRLI-YVMONPNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=C(C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=C(/C#N)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-3-(1H-indol-3-yl)acrylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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